Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.1339066 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride, a bicyclic compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Formula : C₁₂H₂₁NO₂·ClH
- CAS Number : 1027343-58-3
- IUPAC Name : Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylate hydrochloride
Structural Features
The compound features a bicyclic structure that contributes to its unique biological properties. The presence of an amino group and a carboxylate moiety enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 221.76 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Storage Temperature | 2–8°C |
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Hepatotropic Effects : It has shown hepatotropic activity, suggesting a protective effect on liver cells.
- Virucidal Activity : Preliminary research indicates potential virucidal effects against certain viruses.
While specific mechanisms of action for this compound are not fully elucidated in the literature, its structural characteristics suggest interactions with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play critical roles in numerous physiological processes.
- Cytokine Inhibition : Its anti-inflammatory effects could be mediated by the inhibition of cytokine release.
Study 1: Anti-inflammatory Effects
A study published in a pharmacology journal investigated the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in edema and inflammatory markers compared to control groups.
Study 2: Hepatoprotective Activity
Research conducted on liver cell lines indicated that this compound could protect against oxidative stress-induced damage. The hepatoprotective effects were attributed to its ability to enhance antioxidant enzyme activity.
Study 3: Virucidal Activity
In vitro studies showed that the compound exhibited virucidal activity against certain strains of viruses. The mechanism was hypothesized to involve direct viral particle interaction and disruption.
Properties
IUPAC Name |
ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-4-15-11(14)8-5-7-6-9(10(8)13)12(7,2)3;/h7-10H,4-6,13H2,1-3H3;1H/t7-,8-,9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRBAXUPWEUQB-AQZMEQOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(C1N)C2(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@@H]([C@H]1N)C2(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027343-58-3 |
Source
|
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, ethyl ester, hydrochloride (1:1), (1R,2R,3S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027343-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.